molecular formula C11H24O3Si B095466 Triisopropoxy(vinyl)silane CAS No. 18023-33-1

Triisopropoxy(vinyl)silane

Cat. No. B095466
CAS RN: 18023-33-1
M. Wt: 232.39 g/mol
InChI Key: MABAWBWRUSBLKQ-UHFFFAOYSA-N
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Description

Diversity-Oriented Synthesis of Multisubstituted Olefins

The research presented in paper outlines a novel strategy for the synthesis of multisubstituted olefins using 2-pyridyldimethyl(vinyl)silane as a versatile platform. The study demonstrates the successful application of palladium-catalyzed Heck-type and Hiyama-type coupling reactions to produce beta-substituted vinylsilanes and di- and trisubstituted olefins with high yields. This approach allows for the creation of a diverse range of stereodefined multisubstituted olefins in a regioselective and stereoselective manner.

Gold-Catalyzed Cyclization of (Ortho-Alkynylphenylthio)Silanes

In paper , the gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes is explored, leading to the formation of 3-silylbenzo[b]thiophenes. The study highlights the efficiency of the reaction, with examples such as [2-(1-pentynyl)phenylthio]triisopropylsilane undergoing cyclization to yield products with exceptionally high efficiency. The reaction proceeds through the intramolecular capture of the vinyl-Au intermediate by the silicon electrophile, a process termed silyldemetalation.

Metathesis of Silicon-Containing Olefins

The synthesis of 1,2-bis(silyl)ethenes through the metathesis of vinylsilanes is discussed in paper . The study indicates that vinyl-trisubstituted silanes with alkoxy groups at silicon can undergo metathesis to produce bis(silyl)ethenes, which can be isolated and identified using spectroscopic methods. The resulting products consist of trans-(E) and cis-(Z) isomers in nearly equal ratios or favor the E isomer, depending on the specific conditions.

Crosslinking of Poly(Vinyl Chloride)

Paper investigates the UV irradiation-induced grafting of vinyltri(isopropoxy)silane onto thin PVC films. The research shows that by selecting appropriate conditions, dehydrochlorination can be minimized, and a significant gel content can be achieved. The reaction of the alkoxy groups leads to the formation of Si—O—Si bonds, which act as chemical crosslinks, enhancing the material's properties.

Tris(Triisopropylsilyl)Silane and Silylene Generation

The synthesis and structural analysis of tris(triisopropylsilyl)silane are presented in paper . The compound exhibits an unusual nearly coplanar arrangement of silicon atoms. Upon thermal and photochemical decomposition, bis(triisopropylsilyl)silylene is generated, which can undergo various reactions, including insertions into H—Si bonds and additions to π-bonds of olefins, alkynes, and dienes.

Synthesis of Vinyl- and Phenyl(Aminoalkoxy)Silanes

Paper describes the synthesis of vinyl- and phenyl(aminoalkoxy)silanes through the silylation of alkanolamines with vinyl- and phenyltriethoxysilanes in the presence of metallic sodium. The study provides insights into some physical and chemical properties of these compounds, including their IR spectra.

Optimization of Vinyl-Tris(2,2,2-Trifluoroethoxy)Silane Synthesis

The synthesis of vinyl-tris(2,2,2-trifluoroethoxy)silane (VTTFEOS) and its optimization using an orthogonal design method are detailed in paper . The research identifies the molar ratio of feedstocks and condensation temperature as key factors affecting the yield. The structure of VTTFEOS is characterized by various spectroscopic techniques, and its physical properties, such as density and refractive index, are reported.

Structure of Polyvinylmethyldi(Alkoxy)Silanes

In paper , the structure of polyvinylmethyldi(alkoxy)silanes is analyzed, revealing that the polymerization of these monomers differs from the traditional vinyl polymerization scheme. The resulting polymers are branched systems with a high fraction of fragments bounded by silicon atoms, which vary depending on the alkoxy derivative used.

Conformational Studies of Triisopropyl(Aryl)Silanes

Paper conducts a comprehensive study on the conformations of triisopropyl(aryl)silanes, including dynamic NMR studies and molecular mechanics calculations. The research compares the barriers for stereomutation processes in the crystalline state to those in solution, finding significant differences.

Scientific Research Applications

1. Production of Highly Concentrated Polystyrene Slurries

  • Application Summary: Triisopropoxy(vinyl)silane is used in the production of highly concentrated polystyrene slurries. These slurries have low viscosity and a polystyrene nanoparticle concentration of up to 52 wt.% .
  • Methods of Application: The process involves suspension polymerization and optimizing the concentration of dispersants (sodium dodecyl sulfate, SDS, and the cosurfactant, CS). The CS is manufactured in situ from tetraethyl orthosilicate (TEOS) and vinyltriethoxysilane (VTES) .
  • Results: The process results in slurries with improved stability, low viscosity, and Newtonian behavior, containing up to 40.0 wt.% of single-spherical PS nanoparticles .

2. Synthesis of Vinyl-Based Silica Nanoparticles

  • Application Summary: Triisopropoxy(vinyl)silane is used in the synthesis of vinyl-based silica nanoparticles. These nanoparticles are used to improve the network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites .
  • Methods of Application: The process involves using vinyltriethoxysilane (VTES) as a low VOC emission coupling agent for surface modification of silica nanoparticles. This helps to prepare better dispersion in nitrile rubber (NBR) and improve its interfacial interactions with silica nanoparticles .
  • Results: The process results in significantly improved dispersion of nanoparticles in the rubbery matrix. The bound rubber content shows that VTES effectively builds a bridge between the silica nanoparticles and the rubber matrix, leading to promising mechanical performances and strong interfacial interactions .

3. Foaming and Moisture Crosslinking

  • Application Summary: Triisopropoxy(vinyl)silane is used in a novel foaming process combined with moisture crosslinking .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Vinyl-Based Silica Nanoparticles

  • Application Summary: Triisopropoxy(vinyl)silane is used in the synthesis of vinyl-based silica nanoparticles. These nanoparticles are used to improve the network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites .
  • Methods of Application: The process involves using vinyltriethoxysilane (VTES) as a low VOC emission coupling agent for surface modification of silica nanoparticles. This helps to prepare better dispersion in nitrile rubber (NBR) and improve its interfacial interactions with silica nanoparticles .
  • Results: The process results in significantly improved dispersion of nanoparticles in the rubbery matrix. The bound rubber content shows that VTES effectively builds a bridge between the silica nanoparticles and the rubber matrix, leading to promising mechanical performances and strong interfacial interactions .

5. Foaming and Moisture Crosslinking

  • Application Summary: Triisopropoxy(vinyl)silane is used in a novel foaming process combined with moisture crosslinking .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 1,3-Dienylsilanes

  • Application Summary: Triisopropoxy(vinyl)silane is used in the synthesis of 1,3-dienylsilanes .
  • Methods of Application: The process involves a mild, regio- and stereoselective hydrosilylation of a broad range of 1,3-enynes with primary and secondary silanes .
  • Results: The process results in the production of 1,3-dienylsilanes .

4. Synthesis of Vinyl-Based Silica Nanoparticles

  • Application Summary: Triisopropoxy(vinyl)silane is used in the synthesis of vinyl-based silica nanoparticles. These nanoparticles are used to improve the network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites .
  • Methods of Application: The process involves using vinyltriethoxysilane (VTES) as a low VOC emission coupling agent for surface modification of silica nanoparticles. This helps to prepare better dispersion in nitrile rubber (NBR) and improve its interfacial interactions with silica nanoparticles .
  • Results: The process results in significantly improved dispersion of nanoparticles in the rubbery matrix. The bound rubber content shows that VTES effectively builds a bridge between the silica nanoparticles and the rubber matrix, leading to promising mechanical performances and strong interfacial interactions .

5. Foaming and Moisture Crosslinking

  • Application Summary: Triisopropoxy(vinyl)silane is used in a novel foaming process combined with moisture crosslinking .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 1,3-Dienylsilanes

  • Application Summary: Triisopropoxy(vinyl)silane is used in the synthesis of 1,3-dienylsilanes .
  • Methods of Application: The process involves a mild, regio- and stereoselective hydrosilylation of a broad range of 1,3-enynes with primary and secondary silanes .
  • Results: The process results in the production of 1,3-dienylsilanes .

Safety And Hazards

Triisopropoxy(vinyl)silane is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If it comes into contact with skin or hair, immediately remove all contaminated clothing and rinse skin with water or shower .

properties

IUPAC Name

ethenyl-tri(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABAWBWRUSBLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C=C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066299
Record name Silane, ethenyltris(1-methylethoxy)-
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Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyltriisopropoxysilane

CAS RN

18023-33-1
Record name Vinyltriisopropoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, ethenyltris(1-methylethoxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018023331
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Record name Vinyltriisopropoxysilane
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Record name Silane, ethenyltris(1-methylethoxy)-
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Record name Silane, ethenyltris(1-methylethoxy)-
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Record name Tri(isopropoxy)vinylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YR Si
Number of citations: 0

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